3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione is a chemical compound with the molecular formula C12H18O5 It is a furan derivative, characterized by the presence of a furan ring substituted with a 3,5-dihydroxy-2,4,4-trimethylpentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione typically involves the reaction of furan-2,5-dione with 3,5-dihydroxy-2,4,4-trimethylpentyl alcohol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the side chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet aroma and used in flavoring.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Exhibits caramel-like flavor and used in food industry.
Uniqueness
3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of dihydroxy and trimethyl groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H18O5 |
---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
3-(3,5-dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione |
InChI |
InChI=1S/C12H18O5/c1-7(10(15)12(2,3)6-13)4-8-5-9(14)17-11(8)16/h5,7,10,13,15H,4,6H2,1-3H3 |
InChI-Schlüssel |
ZDZXVJJEEDZMKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=O)OC1=O)C(C(C)(C)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.